molecular formula C13H10ClFO2 B6374503 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% CAS No. 1261897-87-3

5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%

Cat. No. B6374503
CAS RN: 1261897-87-3
M. Wt: 252.67 g/mol
InChI Key: JRIRSQDMQOLDAF-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (5-CMPFP-95) is a highly reactive chemical compound with multiple applications in scientific research. It is a white, crystalline solid with a melting point of about 83-85°C and a boiling point of about 185-187°C. 5-CMPFP-95 is a highly soluble compound, with a solubility of about 6 g/L in water and a solubility of about 4 g/L in ethanol.

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as benzodiazepines, anticonvulsants, and antipsychotics. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene and furan derivatives. Additionally, 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of a variety of polymers, such as polycarbonates and polystyrenes.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the reactions in which it is used, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is believed to have minimal biochemical and physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The primary advantage of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is its high reactivity and solubility, which make it an ideal compound for use in a variety of scientific experiments. It is also relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. However, there are some limitations to the use of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. It is a highly reactive compound, which can lead to the formation of unwanted byproducts in some experiments. Additionally, it is not very stable, and can degrade over time.

Future Directions

There are a number of potential future directions for research involving 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. These include further research into the mechanism of action of the compound, as well as research into its potential applications in the synthesis of a wider range of compounds and polymers. Additionally, research into the stability and long-term effects of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new uses for the compound. Finally, research into the potential toxicity of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new safety protocols for its use in scientific experiments.

Synthesis Methods

5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is typically synthesized through a reaction of 5-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a strong base such as sodium hydroxide. This reaction is typically carried out at room temperature and can be completed in a few hours. The reaction produces a white, crystalline solid with a purity of 95%.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-3-2-9(14)6-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIRSQDMQOLDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684423
Record name 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-87-3
Record name 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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